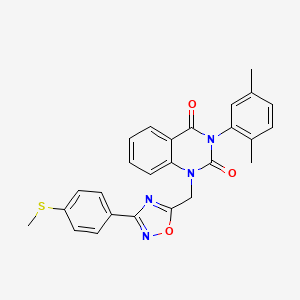
3-(2,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has gained attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this specific compound.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a quinazoline core substituted with various functional groups. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the introduction of the oxadiazole ring enhances the biological activity by improving solubility and bioavailability .
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In studies evaluating various derivatives, the compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed an inhibition zone of 10–12 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10-12 | 75 |
| Escherichia coli | 11 | 80 |
| Candida albicans | 10-12 | 77 |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. The compound was evaluated against human cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). Results indicated limited cytotoxicity with IC50 values ranging from 100 to 400 µM, suggesting that while it possesses some anticancer properties, further optimization is necessary to enhance its efficacy .
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 100-400 |
| HeLa | Not calculable |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in DNA replication and repair. Quinazoline derivatives have been shown to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial survival . Additionally, molecular docking studies suggest that the compound interacts effectively with enzyme active sites, potentially blocking their function.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of quinazoline derivatives including our compound against various microbial strains using the Agar well diffusion method. The results highlighted its moderate effectiveness compared to standard antibiotics like ampicillin .
- Cytotoxicity Studies : In another investigation focusing on anticancer properties, the compound was tested on multiple cancer cell lines. Although it exhibited some level of cytotoxicity, it was significantly less toxic to normal cells compared to cancerous ones .
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-8-9-17(2)22(14-16)30-25(31)20-6-4-5-7-21(20)29(26(30)32)15-23-27-24(28-33-23)18-10-12-19(34-3)13-11-18/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMFEOFASUYSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














